molecular formula C10H6ClFN2OS B1491869 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2023696-75-3

6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1491869
CAS No.: 2023696-75-3
M. Wt: 256.68 g/mol
InChI Key: MEHOZTNWFYLNMO-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-fluorophenylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the pyrimidinone ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different substituents on the pyrimidinone ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid

  • 2,6-Pyridinedicarboxylic acid, 2-chloro-6-fluorophenyl tridecyl ester

  • 2-Chloro-6-fluorophenylboronic acid

Uniqueness: . Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHOZTNWFYLNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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